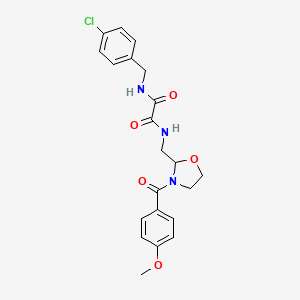

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biochemistry.

Applications De Recherche Scientifique

Antibacterial Efficacy and Applications

Linezolid has been extensively studied for its antibacterial efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Research demonstrates its effectiveness in treating nosocomial pneumonia, skin and soft tissue infections, and pulmonary tuberculosis, providing a valuable option for treating drug-resistant bacterial infections.

Nosocomial Pneumonia : A randomized, double-blind, multicenter study compared the efficacy, safety, and tolerability of linezolid with vancomycin, showing equivalent clinical and microbiological success rates in treating nosocomial pneumonia caused by gram-positive bacteria (Rubinstein et al., 2001).

Skin and Soft Tissue Infections : Research comparing linezolid to vancomycin for treating methicillin-resistant Staphylococcus aureus infections found no statistical difference in clinical cure rates or microbiological success rates, emphasizing linezolid's role in treating complex skin and soft tissue infections (Stevens et al., 2002).

Pulmonary Tuberculosis : Linezolid has shown promising activity against Mycobacterium tuberculosis, including modest early bactericidal activity. Its application in pulmonary tuberculosis, especially drug-resistant forms, highlights its potential beyond typical gram-positive infections (Dietze et al., 2008).

Safety and Tolerability

Despite its efficacy, linezolid's use is limited by safety concerns, including the potential for inducing lactic acidosis, peripheral and optic neuropathy, and myelosuppression during prolonged treatment. These adverse effects underscore the importance of monitoring during linezolid therapy.

Lactic Acidosis and Peripheral Neuropathy : Studies have documented cases of lactic acidosis and peripheral neuropathy associated with prolonged linezolid use, indicating the need for caution and monitoring when prescribing this medication for extended periods (Palenzuela et al., 2005).

Tolerability and Adverse Effects : Research into the tolerability and adverse effects of linezolid, including hematological effects like thrombocytopenia and pancytopenia, further illustrates the drug's complex safety profile, particularly in the treatment of resistant pulmonary tuberculosis and other severe infections (Garg et al., 2016).

Propriétés

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O5/c1-29-17-8-4-15(5-9-17)21(28)25-10-11-30-18(25)13-24-20(27)19(26)23-12-14-2-6-16(22)7-3-14/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDLXWREUVYOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2738835.png)

![Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2738837.png)

![(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride](/img/structure/B2738839.png)

![Methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2738849.png)

![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)

![N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2738854.png)

![N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2738857.png)